
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide, also known as CBMS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBMS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. For example, N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyclobutylmethyl)-N-phenylmethanesulfonamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular processes. However, one limitation is that N-(cyclobutylmethyl)-N-phenylmethanesulfonamide may have off-target effects, meaning that it may interact with other proteins or enzymes in addition to its intended target. This can make it difficult to interpret the results of experiments using N-(cyclobutylmethyl)-N-phenylmethanesulfonamide.
Orientations Futures
There are several future directions for research on N-(cyclobutylmethyl)-N-phenylmethanesulfonamide. One area of interest is the development of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide-based therapies for cancer and viral infections. Another area of interest is the investigation of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(cyclobutylmethyl)-N-phenylmethanesulfonamide and its potential off-target effects.
Méthodes De Synthèse
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide can be synthesized through a multistep process involving the reaction of cyclobutylmethylamine and phenylmethanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has been the focus of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. N-(cyclobutylmethyl)-N-phenylmethanesulfonamide has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(cyclobutylmethyl)-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-16(14,15)13(10-11-6-5-7-11)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVAKHVLZHAMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1CCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
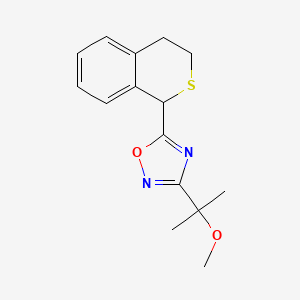
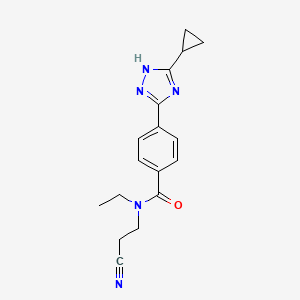
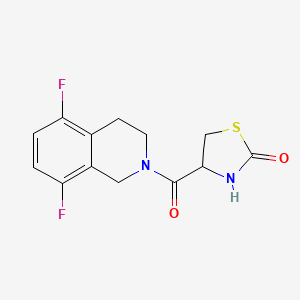


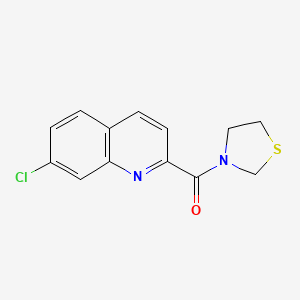

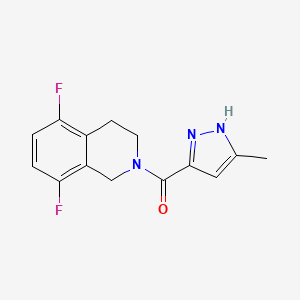
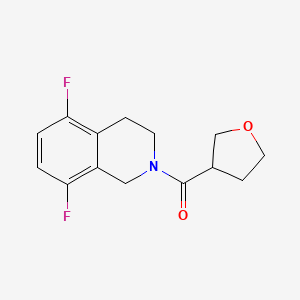
![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)
